

# Replicating Published Findings: A Comparative Analysis of ADX-10061

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine D1 receptor antagonist **ADX-10061** (also known as NNC 01-0687) with alternative therapies, supported by available experimental data. The development of **ADX-10061** was discontinued after Phase II clinical trials for smoking cessation and schizophrenia due to a lack of demonstrated efficacy. This document summarizes the known preclinical data and the qualitative outcomes of its clinical investigations.

#### Preclinical Pharmacology: Receptor Binding Affinity

**ADX-10061** is a selective antagonist of the dopamine D1 receptor. Preclinical studies established its binding affinity for various neurotransmitter receptors. The following table summarizes the equilibrium dissociation constants (Ki) from in vitro binding assays, providing a quantitative measure of the compound's potency and selectivity.



| Target Receptor            | ADX-10061 (NNC-687) Ki<br>(nM) | Reference Compound(s)     |
|----------------------------|--------------------------------|---------------------------|
| Dopamine D1                | 0.8                            | SCH 23390 (Ki = 0.2 nM)   |
| Dopamine D2                | 580                            | Haloperidol (Ki = 1.2 nM) |
| 5-HT <sub>2</sub>          | 140                            | Ketanserin (Ki = 1.0 nM)  |
| αı-adrenergic              | 830                            | Prazosin (Ki = 0.2 nM)    |
| α <sub>2</sub> -adrenergic | >10,000                        | Rauwolscine (Ki = 1.8 nM) |
| Histamine H <sub>1</sub>   | 1,200                          | Mepyramine (Ki = 0.8 nM)  |
| Muscarinic M <sub>1</sub>  | >10,000                        | Pirenzepine (Ki = 17 nM)  |

Data from: Andersen, P. H., et al. (1992). NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. European journal of pharmacology, 219(1), 45–52.

### **Clinical Investigations: A Summary of Outcomes**

Despite promising preclinical selectivity, clinical trials investigating **ADX-10061** for smoking cessation and schizophrenia did not yield positive results.

#### **Smoking Cessation**

A Phase IIa, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of **ADX-10061** as an aid for smoking cessation. However, the trial did not meet its primary efficacy endpoint.[1] Addex Pharmaceuticals announced that there was no significant difference in the four-week continuous abstinence rate between the **ADX-10061** and placebo groups.[1] Major secondary efficacy endpoints also did not show a statistically significant treatment effect.[1]

Comparison with Approved Smoking Cessation Therapies:

While direct comparative trial data for **ADX-10061** against approved therapies is unavailable, the following table presents typical 6-month abstinence rates for established smoking cessation aids, providing a benchmark for efficacy.



| Treatment                          | Typical 6-Month Abstinence Rate |
|------------------------------------|---------------------------------|
| Placebo                            | ~10-15%                         |
| Nicotine Replacement Therapy (NRT) | ~20-25%                         |
| Bupropion                          | ~20-25%                         |
| Varenicline                        | ~25-30%                         |

#### Schizophrenia

**ADX-10061**, under the name NNC 01-0687, was also investigated for the treatment of schizophrenia. A clinical trial involving male patients with schizophrenia was conducted.[2] However, published reports indicate that the trial failed to demonstrate antipsychotic properties for the compound. This outcome is consistent with the general finding that selective dopamine D1 receptor antagonists have not shown efficacy in treating the symptoms of schizophrenia.

#### **Experimental Protocols**

Detailed experimental protocols for the clinical trials of **ADX-10061** are not publicly available in their entirety. However, based on standard clinical trial design for these indications, the methodologies likely included the following key elements:

#### **Smoking Cessation (Inferred Protocol)**

- Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.
- Participants: Adult smokers motivated to quit.
- Intervention: Oral administration of ADX-10061 or a matching placebo for a specified duration.
- Primary Outcome: Biochemically verified (e.g., using expired carbon monoxide levels)
  continuous abstinence from smoking for a defined period (e.g., the last four weeks of
  treatment).
- Secondary Outcomes: Measures of craving, withdrawal symptoms, and the number of cigarettes smoked per day.



#### **Schizophrenia (Inferred Protocol)**

- Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
- Participants: Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-IV).
- Intervention: Oral administration of NNC 01-0687 or placebo/active comparator (e.g., a standard atypical antipsychotic) for several weeks.
- Primary Outcome: Change from baseline in scores on a standardized rating scale for schizophrenia symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
- Secondary Outcomes: Clinical Global Impression (CGI) scores, safety, and tolerability assessments.

#### Visualizing the Mechanism and Workflow

To better understand the scientific context of **ADX-10061**, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial.



Click to download full resolution via product page



Caption: **ADX-10061** acts as an antagonist at the dopamine D1 receptor, blocking the downstream signaling cascade.

# General Workflow for a Smoking Cessation Clinical Trial Patient Screening (Inclusion/Exclusion Criteria) **Informed Consent** Randomization Treatment Group Control Group (ADX-10061) (Placebo) Treatment Period (e.g., 12 weeks) Follow-Up Visits (e.g., 6 months, 1 year) Data Analysis (Abstinence Rates, Safety) Trial Results





Click to download full resolution via product page

Caption: A typical workflow for a randomized controlled clinical trial in smoking cessation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NNC 01-0687 Wikipedia [en.wikipedia.org]
- 2. Probing cortical dopamine function in schizophrenia: what can D1 receptors tell us? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Published Findings: A Comparative Analysis of ADX-10061]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1665615#replicating-published-findings-with-adx-10061]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com